

# electrochemical applications of copper phosphide as electrocatalysts for water splitting

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## Compound of Interest

Compound Name: Copper hydrogen phosphate

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## Application Notes and Protocols for Copper Phosphide in Electrocatalysis

Topic: Electrochemical Applications of Copper Phosphide as Electrocatalysts for Water Splitting

Audience: Researchers, scientists, and professionals in materials science and energy research.

### Introduction

Water splitting, the process of dissociating water into hydrogen ( $H_2$ ) and oxygen ( $O_2$ ), is a cornerstone for a sustainable hydrogen economy. The efficiency of this process is heavily reliant on the performance of electrocatalysts for the two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. While precious metals like platinum (Pt) for HER and iridium/ruthenium oxides ( $IrO_2/RuO_2$ ) for OER are the benchmarks, their scarcity and high cost impede large-scale application.[1]

Transition metal phosphides have emerged as a promising class of non-precious metal electrocatalysts. Among them, copper phosphide ( $Cu_3P$ ) has garnered significant attention due to its unique electronic structure, high electrical conductivity, and natural abundance.[2][3]  $Cu_3P$  has demonstrated notable activity and stability as a bifunctional catalyst, capable of driving both HER and OER, particularly in alkaline and acidic electrolytes.[2][4] This document

provides an overview of the performance of Cu<sub>3</sub>P electrocatalysts and detailed protocols for their synthesis and electrochemical evaluation.

## Data Presentation: Electrocatalytic Performance

The performance of Cu<sub>3</sub>P-based electrocatalysts for water splitting is evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> ( $\eta_{10}$ ), the Tafel slope, and the electrolyte conditions. A lower overpotential signifies higher catalytic activity, while a smaller Tafel slope indicates more favorable reaction kinetics.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Cu<sub>3</sub>P Catalysts

Catalyst/Substrate	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
Cu <sub>3</sub> P Nanobush/Cu Mesh	0.5 M H <sub>2</sub> SO <sub>4</sub>	120	72	[1][2]
Cu <sub>3</sub> P Nanobush/Cu Mesh	1.0 M KOH	252	150	[2][4]
Cu <sub>3</sub> P Nanosheets/Ni Foam	1.0 M KOH	~105	-	[3][5]

Table 2: Oxygen Evolution Reaction (OER) Performance of Cu<sub>3</sub>P Catalysts

Catalyst/Substrate	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
Cu <sub>3</sub> P Nanobush/Cu Mesh	1.0 M KOH	380	-	[1][2][4]
Cu <sub>3</sub> P Nanosheets/Ni Foam	1.0 M KOH	~320	54	[3][5]
Cu <sub>3</sub> P Thin Film/Ni Foam	1.0 M KOH	310	88	[6]

Table 3: Overall Water Splitting Performance of Bifunctional Cu<sub>3</sub>P Catalysts

Anode & Cathode	Electrolyte	Cell Voltage @ 10 mA/cm <sup>2</sup> (V)	Reference
Cu <sub>3</sub> P Nanobush/Cu Mesh	1.0 M KOH	-	[1][2]
Cu <sub>3</sub> P Nanosheets/Ni Foam	1.0 M KOH	~1.67	[3][5]

## Experimental Protocols

This section details the methodologies for synthesizing Cu<sub>3</sub>P catalysts and evaluating their electrochemical performance.

### Protocol 1: Synthesis of Self-Supported Cu<sub>3</sub>P Nanobush on Copper Mesh

This protocol is adapted from a one-step phosphorization method.[1][4]

Materials:

- Copper mesh (cleaned with acetone, ethanol, and deionized water)

- Red phosphorus powder
- Tube furnace
- Quartz tube
- Argon (Ar) gas supply

#### Procedure:

- Place the cleaned copper mesh and a crucible containing red phosphorus powder inside a quartz tube. Position the red phosphorus upstream from the copper mesh.
- Purge the quartz tube with Ar gas for at least 30 minutes to create an inert atmosphere.
- Heat the furnace to 450 °C at a controlled ramp rate and hold for 30 minutes under a continuous Ar flow.<sup>[4]</sup> The solid red phosphorus will vaporize and react with the copper mesh surface.<sup>[4]</sup>
- After 30 minutes, turn off the furnace and allow the system to cool down to room temperature naturally under the Ar atmosphere.
- The resulting black material on the copper mesh is the Cu<sub>3</sub>P nanobush catalyst, which can be used directly as a self-supported electrode.

#### Protocol 2: Synthesis of Cu<sub>3</sub>P Thin Film by Electrodeposition

This protocol describes a room-temperature electrodeposition method.<sup>[6]</sup>

#### Materials:

- Nickel (Ni) foam substrate
- Copper sulfate (CuSO<sub>4</sub>)
- Sodium hypophosphite (NaH<sub>2</sub>PO<sub>2</sub>)

- Electrochemical cell with a three-electrode setup (Ni foam as working electrode, Pt foil as counter electrode, Ag/AgCl as reference electrode)
- Potentiostat/Galvanostat
- Annealing furnace

#### Procedure:

- Prepare an aqueous electrolyte solution containing copper sulfate and sodium hypophosphite.
- Set up a three-electrode electrochemical cell with the cleaned Ni foam as the working electrode.
- Perform electrodeposition at room temperature under a constant potential or current density.
- After deposition, rinse the coated Ni foam with deionized water and dry it.
- Anneal the dried electrode at 300 °C in an Ar atmosphere to form the crystalline Cu<sub>3</sub>P thin film.[\[6\]](#)

#### Protocol 3: Electrochemical Evaluation of Water Splitting Performance

This protocol outlines the standard procedure for testing HER and OER activity using a three-electrode setup.[\[1\]](#)

#### Apparatus and Materials:

- Electrochemical workstation (Potentiostat/Galvanostat)
- Three-electrode cell
- Working Electrode: Prepared Cu<sub>3</sub>P catalyst (e.g., Cu<sub>3</sub>P/Cu mesh)
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). Potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  
$$E(\text{RHE}) = E(\text{Ag/AgCl}) + 0.059 \times \text{pH} + E^\circ(\text{Ag/AgCl}).$$

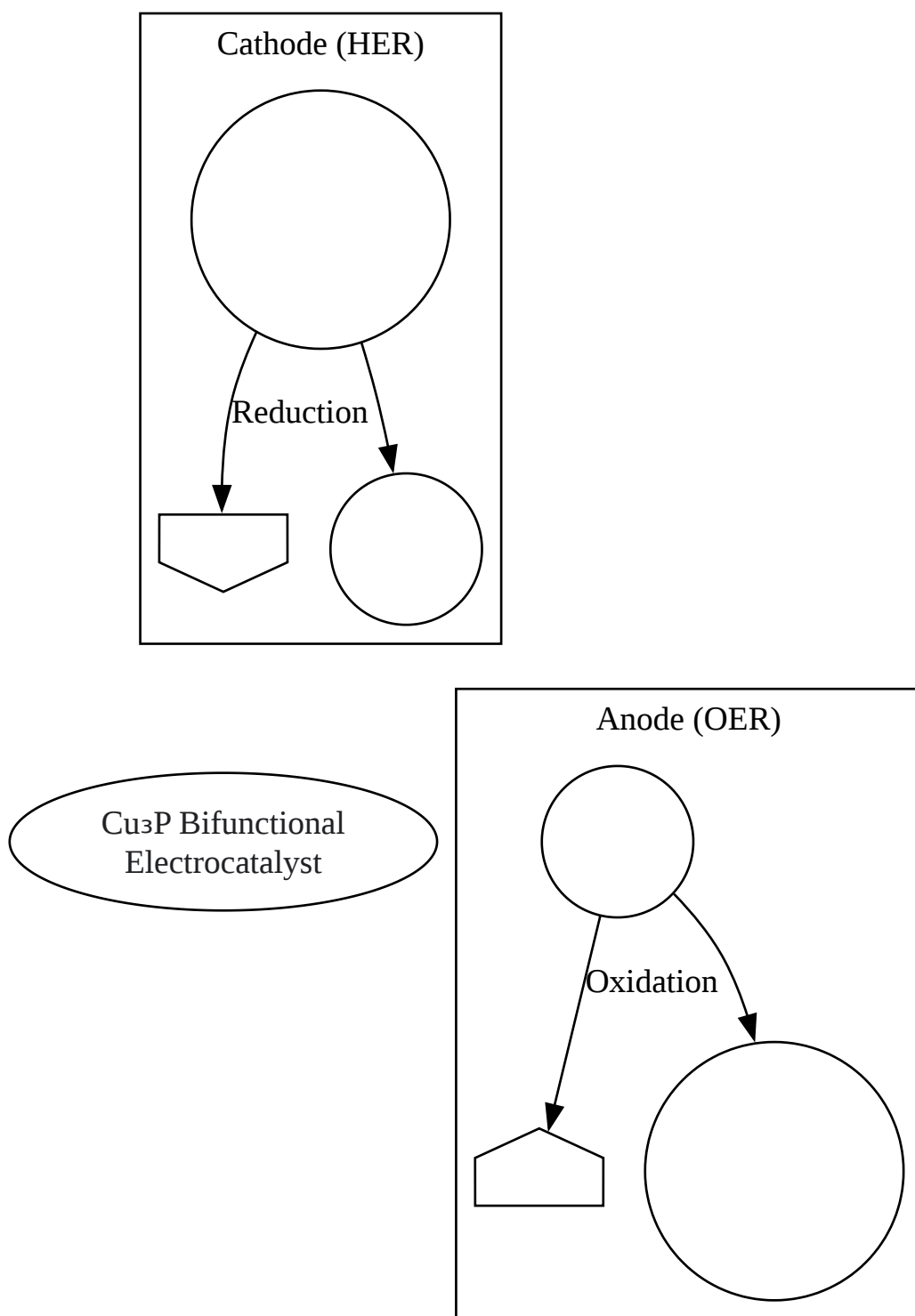
- Counter Electrode: Platinum (Pt) foil or graphite rod
- Electrolyte: 0.5 M H<sub>2</sub>SO<sub>4</sub> for acidic conditions or 1.0 M KOH for alkaline conditions.[1]

#### Procedure:

- Electrolyte Preparation: Prepare the desired electrolyte and purge with high-purity N<sub>2</sub> or Ar gas for at least 30 minutes to remove dissolved oxygen.
- Cell Assembly: Assemble the three-electrode cell with the Cu<sub>3</sub>P working electrode, reference electrode, and counter electrode immersed in the electrolyte.
- Cyclic Voltammetry (CV) Activation: Before measurements, activate the working electrode by cycling the potential for a set number of scans (e.g., 25 sweeps) at a scan rate of 50-100 mV/s.[1][2]
- Linear Sweep Voltammetry (LSV):
  - Record the polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.[1][2]
  - For HER, sweep the potential from the open-circuit potential towards more negative values.
  - For OER, sweep the potential from the open-circuit potential towards more positive values.
  - All data should be corrected for iR-drop, where 'i' is the current and 'R' is the solution resistance obtained from Electrochemical Impedance Spectroscopy (EIS).
- Tafel Analysis:
  - Plot the overpotential ( $\eta$ ) versus the logarithm of the current density ( $\log|j|$ ).
  - The linear portion of this plot is the Tafel region, and its slope is the Tafel slope. This provides insight into the reaction mechanism.
- Stability Test (Chronopotentiometry):

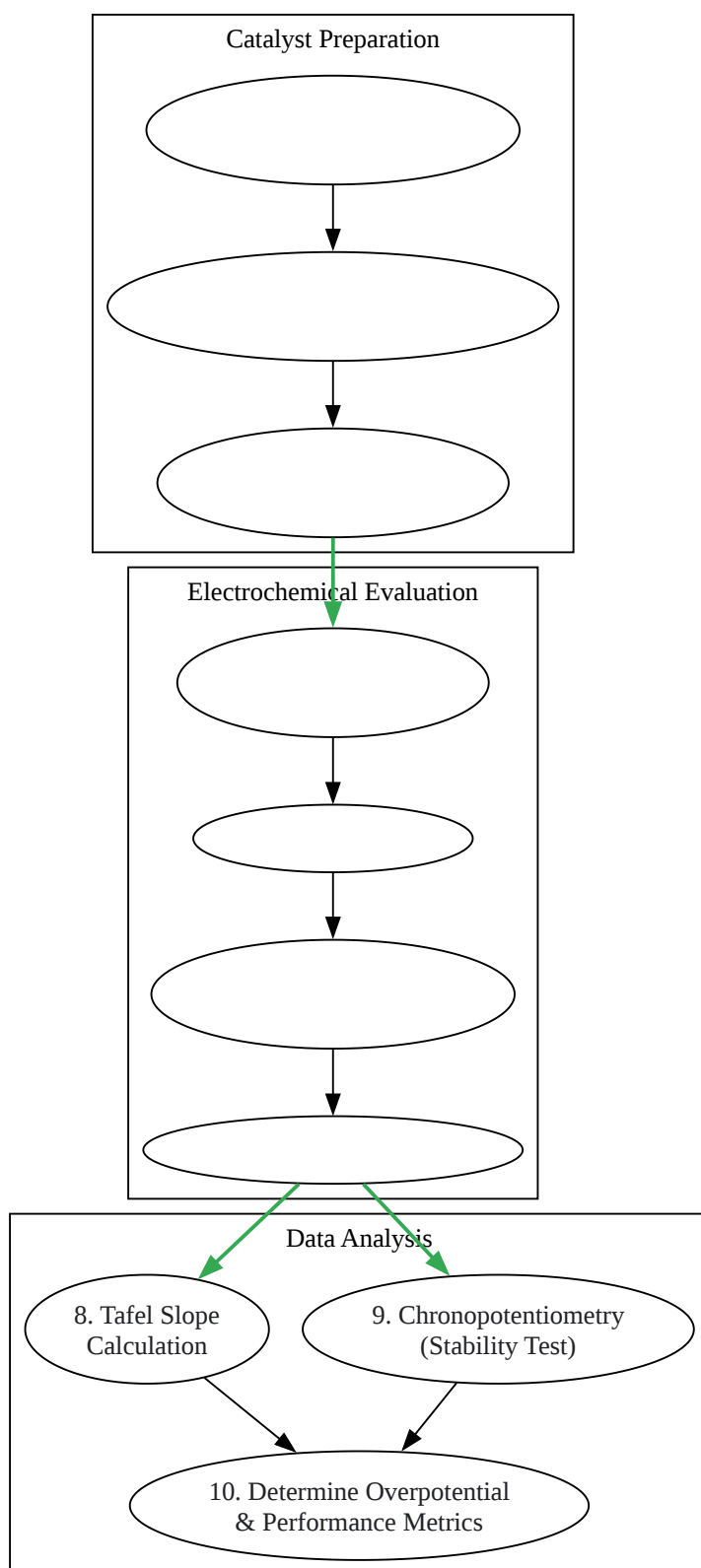
- Assess the long-term stability of the catalyst by holding it at a constant current density (e.g., 10 mA/cm<sup>2</sup>) for an extended period (e.g., 10-24 hours) and monitoring the potential over time.<sup>[4][7]</sup> An increase in the required potential indicates catalyst degradation.

## Visualizations



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